REACTION_CXSMILES
|
Cl[C:2]1[C:11]2[C:6](=[CH:7][C:8]([Cl:12])=[CH:9][CH:10]=2)[C:5]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[N:4][N:3]=1.[C:19]([NH:22][NH2:23])(=O)[CH3:20]>C(O)CCC>[Cl:12][C:8]1[CH:7]=[C:6]2[C:11](=[CH:10][CH:9]=1)[C:2]1=[N:23][N:22]=[C:19]([CH3:20])[N:3]1[N:4]=[C:5]2[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1
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Name
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1,6-dichloro-4-phenyl-phthalazine
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Quantity
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8 g
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Type
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reactant
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Smiles
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ClC1=NN=C(C2=CC(=CC=C12)Cl)C1=CC=CC=C1
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Name
|
|
Quantity
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4.4 g
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Type
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reactant
|
Smiles
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C(C)(=O)NN
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Name
|
|
Quantity
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100 mL
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Type
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solvent
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Smiles
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C(CCC)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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is refluxed for 25 hours
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Duration
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25 h
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Type
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CUSTOM
|
Details
|
Then the solvent is evaporated off
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Type
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WASH
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Details
|
the residue is washed carefully with a small amount of water
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Type
|
CUSTOM
|
Details
|
crystallized from ethanol yielding 6 g of the compound of the title
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Name
|
|
Type
|
|
Smiles
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ClC=1C=C2C(=NN3C(C2=CC1)=NN=C3C)C3=CC=CC=C3
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |